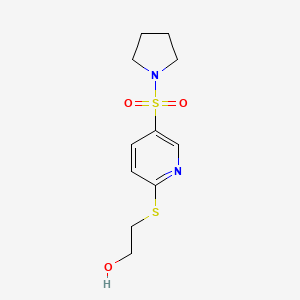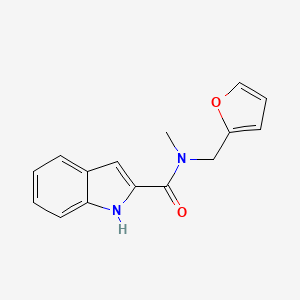
N,N,3,6,6-pentamethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N,3,6,6-pentamethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide, also known as PMOD, is a small molecule that has attracted significant attention in scientific research due to its unique properties. PMOD has been synthesized using various methods, and its mechanism of action has been studied extensively.
作用机制
N,N,3,6,6-pentamethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide has a unique mechanism of action, which involves its interaction with biological structures. N,N,3,6,6-pentamethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide is a fluorescent molecule that emits light in the blue-green region of the spectrum when excited by light of a specific wavelength. This property allows N,N,3,6,6-pentamethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide to be used as a fluorescent probe for imaging biological structures. N,N,3,6,6-pentamethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide also has a reactive carbonyl group, which allows it to react with amino groups in proteins, peptides, and nucleic acids, resulting in their labeling.
Biochemical and Physiological Effects:
N,N,3,6,6-pentamethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide has been shown to have minimal biochemical and physiological effects on biological structures. It does not interfere with the function of proteins, peptides, or nucleic acids, and it does not affect cell viability or proliferation. N,N,3,6,6-pentamethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide is also stable under physiological conditions, making it suitable for use in biological systems.
实验室实验的优点和局限性
N,N,3,6,6-pentamethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate biological membranes, allowing for its use in live cell imaging. N,N,3,6,6-pentamethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide is also highly fluorescent, allowing for its detection and quantification. However, N,N,3,6,6-pentamethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide has limitations, including its low yield during synthesis, which can limit its availability for use in experiments.
未来方向
There are several future directions for the use of N,N,3,6,6-pentamethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide in scientific research. One direction is the development of new synthesis methods that can increase the yield of N,N,3,6,6-pentamethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide. Another direction is the use of N,N,3,6,6-pentamethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide as a labeling agent for specific biological structures, such as proteins involved in disease pathways. N,N,3,6,6-pentamethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide can also be used in combination with other fluorescent probes to study complex biological systems. Overall, N,N,3,6,6-pentamethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide has the potential to be a valuable tool for scientific research, and further studies are needed to fully understand its properties and applications.
合成方法
N,N,3,6,6-pentamethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide can be synthesized using various methods, including the reaction of 2,3,3-trimethyl-3H-indole with dimethylformamide dimethyl acetal, followed by the reaction with acetic anhydride. Another synthesis method involves the reaction of 2,3,3-trimethyl-3H-indole with ethyl chloroformate, followed by the reaction with dimethylformamide. The yield of N,N,3,6,6-pentamethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide using these methods ranges from 50% to 70%.
科学研究应用
N,N,3,6,6-pentamethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide has been extensively studied for its potential applications in scientific research. It has been used as a fluorescent probe for imaging biological structures, such as mitochondria and lysosomes. N,N,3,6,6-pentamethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide has also been used as a labeling agent for proteins, peptides, and nucleic acids, allowing for their detection and quantification. In addition, N,N,3,6,6-pentamethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide has been used as a catalyst for various chemical reactions.
属性
IUPAC Name |
N,N,3,6,6-pentamethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-8-11-9(6-14(2,3)7-10(11)17)15-12(8)13(18)16(4)5/h15H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKWHPGKQFJOBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C(=O)CC(C2)(C)C)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,3,6,6-pentamethyl-4-oxo-5,7-dihydro-1H-indole-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(1-methylsulfonyl-3,4-dihydro-2H-quinoline-6-carbonyl)amino]benzoic acid](/img/structure/B7476084.png)
![3-[(2-Methoxyphenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7476099.png)
![3-[(2-methyl-1,3-thiazol-4-yl)methoxy]-N-[(1S)-1-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B7476107.png)
![5-[[2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl]amino]benzene-1,3-dicarboxamide](/img/structure/B7476109.png)

![N-[4-[2-(5,6-dimethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]phenyl]propanamide](/img/structure/B7476118.png)
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(4-phenylmethoxyphenyl)acetamide](/img/structure/B7476121.png)
![3-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B7476124.png)


![2-methyl-N-[2-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B7476175.png)
